N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a sulfanyl group and a pyridin-3-yl moiety. The acetamide nitrogen is linked to a 3-nitrophenyl group, introducing strong electron-withdrawing effects.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16(19-13-4-1-5-14(9-13)22(24)25)11-26-17-7-6-15(20-21-17)12-3-2-8-18-10-12/h1-10H,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKOULCJDYLQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinyl Intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazinyl ring.
Introduction of the Nitrophenyl Group: This step might involve nitration of an aromatic compound followed by coupling with the pyridazinyl intermediate.
Formation of the Sulfanylacetamide Moiety: This could involve the reaction of a thiol with an acylating agent to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related acetamide derivatives with pyridine, pyridazine, or imidazothiazole cores (). Key distinguishing features include:
- Nitro group : The 3-nitrophenyl substituent contrasts with electron-donating groups (e.g., methoxy, methyl) or halogens (e.g., chloro, fluoro) in analogs, influencing solubility and electronic properties.
- Pyridazine-sulfanyl linkage : Unlike imidazothiazole () or triazole rings (), the pyridazine core may alter hydrogen-bonding capacity and steric interactions.
- Pyridin-3-yl substituent : Similar to SARS-CoV-2 main protease inhibitors (e.g., 5RGZ, 5RH2 in ), this group could facilitate interactions with histidine or asparagine residues in enzymatic pockets.
Data Table: Structural and Property Comparison
Key Observations:
Core Heterocycles: Pyridazine-sulfanyl (target) vs. Pyridazine’s nitrogen-rich structure could enhance polar interactions.
Biological Relevance : Pyridin-3-yl-containing analogs like 5RGZ and 5RH2 () exhibit binding to SARS-CoV-2 protease via interactions with HIS163 and ASN142, suggesting the target compound may share similar binding modes.
Research Findings from Analogous Compounds:
- Imidazothiazole Derivatives (): High yields (70–81%) and moderate melting points (80–218°C) indicate synthetic feasibility. Piperazine-substituted analogs (5i, 5j) show improved solubility due to basic nitrogen atoms .
- SARS-CoV-2 Protease Inhibitors (): Pyridine-based acetamides exhibit binding affinities < −22 kcal/mol, driven by interactions with conserved residues (e.g., HIS163, GLN189). The target compound’s pyridin-3-yl group may mimic these interactions .
- Orco Agonists (): VUAA-1 and OLC-12 demonstrate the importance of sulfanyl linkers in channel activation, though their triazole cores differ from the target’s pyridazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
